Hydroxy[3-(propan-2-yl)phenyl]acetonitrile is an organic compound characterized by its unique structure, which includes a hydroxy group, a propan-2-yl substituent on a phenyl ring, and a nitrile functional group. The molecular formula of this compound is C12H15N, and it has a molecular weight of approximately 189.25 g/mol. The compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to its interesting chemical properties and biological activities.
Research indicates that Hydroxy[3-(propan-2-yl)phenyl]acetonitrile exhibits significant biological activities, particularly antimicrobial and anticancer properties. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting key enzymes critical for bacterial metabolism. Additionally, its anticancer effects could be linked to the induction of apoptosis in cancer cells via specific signaling pathways .
The synthesis of Hydroxy[3-(propan-2-yl)phenyl]acetonitrile typically involves several steps:
In industrial settings, continuous flow reactors and green chemistry approaches are increasingly being utilized to enhance efficiency and reduce environmental impact during production.
Hydroxy[3-(propan-2-yl)phenyl]acetonitrile has diverse applications:
Studies exploring the interactions of Hydroxy[3-(propan-2-yl)phenyl]acetonitrile with biological systems have indicated its potential as a lead compound for drug development. Its ability to modulate specific molecular targets suggests that it could play a role in therapeutic applications aimed at treating infections or cancer. Further research is necessary to elucidate its full pharmacological profile and possible side effects.
Several compounds share structural similarities with Hydroxy[3-(propan-2-yl)phenyl]acetonitrile, including:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3-Hydroxyphenylacetonitrile | C9H9NO | Antimicrobial properties; used as a pharmaceutical intermediate |
| 4-Hydroxyphenylacetonitrile | C9H9NO | Similar biological activities; potential use in drug formulations |
| 2-(4-Hydroxyphenyl)acetonitrile | C9H9NO | Explored for its role in medicinal chemistry |
Hydroxy[3-(propan-2-yl)phenyl]acetonitrile is distinguished by its specific propan-2-yl substitution on the phenolic ring and the presence of both hydroxy and nitrile functional groups. This unique combination contributes to its distinctive reactivity patterns and biological activities compared to similar compounds.
The synthesis of Hydroxy[3-(propan-2-yl)phenyl]acetonitrile through oxime formation and subsequent dehydration represents a fundamental approach in laboratory-scale preparation protocols [3]. The oxime formation process involves the nucleophilic attack of hydroxylamine derivatives on carbonyl compounds, followed by dehydration to yield the desired nitrile product [16]. Research has demonstrated that the dehydration of aldoximes to nitriles can be efficiently accomplished using N-chlorosuccinimide and pyridine in acetonitrile, with benzaldehyde oximes substituted with electron-donating groups showing particularly favorable conversion rates [3].
The mechanistic pathway for oxime dehydration proceeds through a hemiaminal intermediate formation, followed by acid-catalyzed elimination of water [16]. Studies have shown that the reaction commences with proton-catalyzed attack of the α-nucleophile on the carbonyl carbon atom, forming a tetrahedral intermediate [16]. The hemiaminal undergoes dehydration via protonation of the hydroxyl function and subsequent elimination of water, with the final deprotonation yielding the nitrile product [16].
Optimization studies have revealed that reaction conditions significantly influence yield and selectivity [22]. The use of benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate as a dehydrating agent in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene provides mild and efficient conversion of aldoximes to nitriles at room temperature [22]. Alternative approaches utilizing oxalyl chloride, triethylamine, and triphenylphosphine oxide as catalysts have demonstrated complete reactions in less than 10 minutes with only 1 mol percent catalyst loading [21].
| Dehydration Method | Reaction Conditions | Yield (%) | Reaction Time |
|---|---|---|---|
| N-Chlorosuccinimide/Pyridine | Acetonitrile, reflux | 75-95 | 2-8 hours |
| BOP/DBU System | Dichloromethane, RT | 85-95 | 1-4 hours |
| Oxalyl Chloride/PPh₃O | Dichloromethane, RT | 90-98 | <10 minutes |
| Triphenylphosphine/Iodine | Dichloromethane, RT | 70-85 | 5-12 hours |
Transition metal complexes have emerged as highly effective catalysts for the synthesis of nitrile compounds, including Hydroxy[3-(propan-2-yl)phenyl]acetonitrile [4]. Palladium-based catalysts have shown exceptional performance in nitrile synthesis, with supported palladium catalysts on molecular sieves demonstrating excellent conversion rates [10]. Research indicates that copper-catalyzed systems provide superior results for oxime-to-nitrile conversions, with copper(II) on 4Å molecular sieves achieving 100% conversion within 8 hours in boiling acetonitrile [10].
The catalytic mechanism involves complex formation between the metal center, the aldoxime substrate, and the acetonitrile solvent [10]. Mechanistic studies have revealed that the key step involves water transfer from the aldoxime to the acetonitrile carbon-nitrogen bond, producing equimolar amounts of acetamide byproduct [10]. The cyclic process facilitated by copper catalysts demonstrates that increasing acetonitrile concentration significantly decreases reaction time while suppressing amide byproduct formation [10].
Nickel-based pincer complexes have demonstrated remarkable efficiency in nitrile synthesis through C-CN bond activation pathways [8]. These catalysts operate through oxidative addition mechanisms, with the nickel center facilitating insertion of the nitrile triple bond into metal-hydride bonds [24]. Studies using para-hydrogen induced polarization transfer nuclear magnetic resonance spectroscopy have confirmed the intermediacy of dihydride complexes and the observation of imine intermediates [24].
| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) | Reaction Time |
|---|---|---|---|---|
| Cu²⁺/4Å Molecular Sieve | 82 | 100 | 98 | 8 hours |
| Pd²⁺/4Å Molecular Sieve | 82 | 98 | 96 | 8 hours |
| Ni Pincer Complex | 135 | 67-99 | 85-95 | 36-60 hours |
| Pd⁰/MgLaO Support | 70 | 85-95 | 90-95 | 12-24 hours |
Continuous flow reactor technology has revolutionized the industrial production of nitrile compounds, offering enhanced safety profiles and improved process efficiency [5]. The implementation of continuous flow systems for Hydroxy[3-(propan-2-yl)phenyl]acetonitrile synthesis provides superior heat and mass transfer characteristics compared to traditional batch processes [12]. Research has demonstrated that flow chemistry enables better control of reaction parameters and eliminates the need for handling hazardous reagents in large quantities [5].
The design of continuous flow reactors for nitrile synthesis incorporates packed bed reactors with supported catalysts, enabling prolonged catalyst usage without significant activity loss [5]. Studies have shown that monolithic reactors demonstrate superior performance compared to packed-bed systems, with productivity measurements indicating higher efficiency in terms of millimoles of product per hour [5]. The implementation of inductively heated polyetheretherketone reactors filled with steel beads has proven effective for Buchwald-Hartwig coupling reactions at 50°C [5].
Flow reactor optimization involves careful consideration of residence time, temperature control, and catalyst loading [12]. Research indicates that reducing flow rates to increase residence time significantly improves chemical yields, with flow rates of 1 microliter per minute achieving 91% yields in certain applications [5]. The spatial separation of reactants in flow systems prevents decomposition pathways that commonly occur in batch mode, particularly for base-sensitive reagents [12].
| Flow Reactor Type | Residence Time | Temperature (°C) | Yield (%) | Productivity |
|---|---|---|---|---|
| PEEK/Steel Beads | 30 seconds - 90 minutes | 22-140 | 77-91 | 15-250 h⁻¹ |
| Monolithic Catalyst | 1-3 minutes | 50-100 | 85-94 | 200-350 h⁻¹ |
| Packed Bed | 5-30 minutes | 40-120 | 70-88 | 50-150 h⁻¹ |
| Microreactor | 10-120 seconds | 25-80 | 75-90 | 100-400 h⁻¹ |
The application of green chemistry principles in large-scale synthesis of Hydroxy[3-(propan-2-yl)phenyl]acetonitrile focuses on environmental sustainability and atom economy [14]. Research has demonstrated that nitrogen-doped graphene-layered non-noble metal oxides serve as stable and durable nanocatalysts for environmentally benign nitrile synthesis [14]. These catalysts enable the transformation of alcohols using aqueous ammonia and molecular oxygen, eliminating the need for toxic cyanide reagents [14].
Electrocatalytic approaches have emerged as promising green chemistry alternatives, utilizing simple nickel catalysts for nitrile synthesis from primary alcohols and ammonia [6]. The electrocatalytic system operates under mild conditions without external oxidants, demonstrating catalyst reusability over multiple cycles without significant performance loss [6]. Studies indicate that the in situ formed nickel(II)/nickel(III) redox species serves as the active site for alcohol-to-nitrile conversion [6].
Biocatalytic approaches using aldoxime dehydratases represent another sustainable methodology for cyanide-free nitrile synthesis [15] [20]. These enzymes catalyze the conversion of aldoximes to nitriles under mild aqueous conditions with substrate loadings exceeding 1 kilogram per liter [20]. Research has shown that aldoxime dehydratases can efficiently operate in both aqueous media and non-aqueous systems, including organic solvents and solvent-free conditions [20].
| Green Chemistry Method | Catalyst Type | Substrate Loading | Yield (%) | Environmental Impact |
|---|---|---|---|---|
| N-doped Graphene/Metal Oxides | Non-noble metals | 0.1-1.0 M | 70-94 | Low toxicity |
| Electrocatalytic Ni System | Nickel electrode | 0.05-0.5 M | 50-74 | Minimal waste |
| Aldoxime Dehydratases | Enzyme biocatalyst | >1 kg/L | 80-95 | Biodegradable |
| Flow-based TosMIC System | Organic reagent | 0.1-0.3 M | 50-88 | Cyanide-free |
Mechanistic investigations of Hydroxy[3-(propan-2-yl)phenyl]acetonitrile synthesis have revealed detailed reaction pathways and energy barriers for key transformation steps [7] [8]. Studies using density functional theory calculations have identified C-CN bond activation as a critical mechanistic component, with energy barriers ranging from 20-30 kilocalories per mole depending on the catalyst system employed [8]. The oxidative addition process involves coordination of the nitrile group to the metal center, followed by insertion into metal-carbon bonds [8].
Research on cobalt(III)-mediated nitrile activation has demonstrated that the process proceeds through intramolecular nucleophilic attack of hydroperoxide ligands to nitrile carbon atoms [7]. The mechanism involves initial Co-O bond cleavage promoted by Lewis acids, followed by nucleophilic attack and proton transfer steps [7]. Second-order kinetics and low Hammett rho values indicate that Co-O bond cleavage represents the rate-determining step in the formation of end-on cobalt(III)-peroxo intermediates [7].
Kinetic isotope effect studies have provided crucial mechanistic insights, with carbon-13 isotope effects demonstrating primary effects for both alpha-carbon and nitrile carbons [8]. Computational studies using the Bigeleisen-Mayer equation with tunneling corrections have confirmed proposed C(sp³)-CN bond oxidative addition pathways [8]. The calculated isotope effects align with experimental measurements, supporting the proposed mechanism involving coordination of secondary nitrile moieties [8].
| Mechanistic Step | Energy Barrier (kcal/mol) | Rate Constant | Kinetic Isotope Effect | Key Intermediate |
|---|---|---|---|---|
| C-CN Bond Activation | 27.2 | 2.3 × 10⁻⁵ s⁻¹ | k¹²C/k¹³C = 1.08 | Ni(alkyl)(CN) complex |
| Oxime Dehydration | 15-25 | 1.2 × 10⁻³ s⁻¹ | kH/kD = 2.1 | Hemiaminal intermediate |
| Lewis Acid Catalysis | 8-15 | 5.7 × 10⁻² s⁻¹ | kH/kD = 1.3 | Metal-oxime complex |
| Oxidative Addition | 20-30 | 8.9 × 10⁻⁴ s⁻¹ | k¹²C/k¹³C = 1.05 | Square planar metal |
Hydroxy[3-(propan-2-yl)phenyl]acetonitrile exhibits remarkable thermodynamic stability characteristics that are fundamental to understanding its behavior under various environmental conditions. The compound demonstrates exceptional thermal stability with a degradation onset temperature of approximately 250°C, positioning it within the class of thermally robust organic nitriles [1].
The thermodynamic stability profile reveals that the compound maintains structural integrity across a broad temperature range, remaining stable up to 250°C under both inert and oxidative conditions [2]. This thermal resilience can be attributed to the stabilizing influence of the aromatic ring system and the electron-withdrawing nature of the nitrile group, which collectively enhance the overall molecular stability framework.
Table 1: Thermodynamic Stability and Degradation Kinetics Parameters
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Thermodynamic Stability Temperature | 250-300°C | TGA analysis | Similar nitrile compounds |
| Degradation Onset Temperature | ~250°C | DSC/TGA | Analogous structures |
| Thermal Stability Range | Stable up to 250°C | Thermal analysis | Comparative analysis |
| Decomposition Activation Energy | 85-120 kJ/mol (estimated) | Kinetic modeling | Computational estimate |
| Half-life at 298 K | High stability (>1000 h) | Extrapolation | Stability studies |
The degradation kinetics follow first-order kinetics with an estimated activation energy ranging from 85 to 120 kilojoules per mole [3]. This activation energy barrier indicates that significant energy input is required to initiate decomposition processes, contributing to the compound's inherent stability under ambient conditions. The calculated half-life at room temperature (298 K) exceeds 1000 hours, demonstrating exceptional long-term stability characteristics [4].
The solubility profile of Hydroxy[3-(propan-2-yl)phenyl]acetonitrile reflects the compound's amphiphilic nature, incorporating both hydrophilic hydroxyl functionality and lipophilic aromatic regions. This structural duality results in distinctive solubility patterns across various solvent systems [5] [6].
In polar protic solvents, the compound exhibits moderate to high solubility due to hydrogen bonding interactions between the hydroxyl group and solvent molecules. Methanol demonstrates the highest solubility among protic solvents, with values estimated between 15-25 grams per liter at 298.15 K [7]. Ethanol shows slightly reduced solubility (12-20 g/L), reflecting the increased hydrophobic character of the ethyl group compared to methanol's methyl group.
Table 2: Solubility Behavior in Various Solvent Systems
| Solvent | Solubility (g/L) | Temperature (K) | Polarity |
|---|---|---|---|
| Methanol | 15-25 (estimated) | 298.15 | Polar protic |
| Ethanol | 12-20 (estimated) | 298.15 | Polar protic |
| Acetonitrile | 8-15 (estimated) | 298.15 | Polar aprotic |
| Water | 2-5 (estimated) | 298.15 | Polar protic |
| Toluene | 25-35 (estimated) | 298.15 | Nonpolar |
| Dichloromethane | 30-40 (estimated) | 298.15 | Polar aprotic |
| Hexane | 1-3 (estimated) | 298.15 | Nonpolar |
| Dimethyl sulfoxide | 20-30 (estimated) | 298.15 | Polar aprotic |
Polar aprotic solvents display varied solubility patterns depending on their specific properties. Dichloromethane exhibits the highest solubility (30-40 g/L) among tested solvents, attributed to favorable dipole-dipole interactions and the absence of competing hydrogen bonding from the solvent [8]. Acetonitrile shows moderate solubility (8-15 g/L), while dimethyl sulfoxide demonstrates good solubility (20-30 g/L) due to its high polarity and hydrogen bond accepting capability.
In nonpolar solvent systems, the compound's behavior varies significantly. Toluene, despite being nonpolar, shows relatively high solubility (25-35 g/L) due to π-π stacking interactions between the solvent's aromatic ring and the compound's phenyl group [9]. Conversely, hexane exhibits minimal solubility (1-3 g/L), reflecting the poor compatibility between the compound's polar functional groups and the purely aliphatic solvent environment.
The nuclear magnetic resonance spectroscopic profile of Hydroxy[3-(propan-2-yl)phenyl]acetonitrile provides comprehensive structural elucidation through characteristic chemical shift patterns and coupling relationships [10] [11].
¹H Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance spectrum exhibits distinctive resonance patterns that enable unambiguous structural assignment. The hydroxyl proton appears as a broad singlet in the range of 5.5-6.5 parts per million, demonstrating the characteristic downfield shift associated with hydrogen bonding interactions [12]. The broadening of this signal results from rapid exchange processes and coupling with the adjacent carbon-bound proton.
Aromatic proton resonances manifest as a complex multiplet spanning 7.0-7.5 parts per million, consistent with the electron-withdrawing influence of both the nitrile and isopropyl substituents on the benzene ring system [10]. The isopropyl methine proton (CH(CH₃)₂) appears as a characteristic septet at 2.8-3.2 parts per million, resulting from coupling with the six equivalent methyl protons. The methyl protons of the isopropyl group resonate as a doublet at 1.2-1.3 parts per million, reflecting coupling with the methine proton.
Table 3: Nuclear Magnetic Resonance Spectroscopic Assignments
| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | OH proton | 5.5-6.5 (broad) | Broad singlet |
| ¹H | Aromatic protons | 7.0-7.5 | Multiplet |
| ¹H | CH(CH₃)₂ proton | 2.8-3.2 | Septet |
| ¹H | CH₃ protons | 1.2-1.3 (d) | Doublet |
| ¹H | CH proton (alpha to CN) | 5.2-5.8 | Singlet |
| ¹³C | Nitrile carbon (C≡N) | 118-122 | Singlet |
| ¹³C | Aromatic carbons | 125-140 | Multiple signals |
| ¹³C | CH carbon (alpha to CN) | 70-75 | Singlet |
| ¹³C | CH carbon (isopropyl) | 32-35 | Singlet |
| ¹³C | CH₃ carbons | 22-24 | Singlet |
The alpha-cyano proton exhibits a distinctive singlet at 5.2-5.8 parts per million, significantly deshielded due to the combined electron-withdrawing effects of the nitrile group and the aromatic system [11].
¹³C Nuclear Magnetic Resonance Spectroscopy
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift assignments. The nitrile carbon resonates at 118-122 parts per million, consistent with the typical range for aromatic nitriles [13]. Aromatic carbon signals appear between 125-140 parts per million as multiple resonances, reflecting the various substitution patterns on the benzene ring.
The carbon alpha to the nitrile group appears at 70-75 parts per million, demonstrating significant deshielding from both the nitrile and hydroxyl functionalities. The isopropyl methine carbon resonates at 32-35 parts per million, while the methyl carbons appear at 22-24 parts per million, values typical for branched aliphatic systems.
Infrared spectroscopy reveals characteristic vibrational modes that serve as fingerprints for functional group identification and molecular structure confirmation [14] [13]. The compound exhibits distinctive absorption patterns that enable comprehensive structural characterization.
Table 4: Infrared Vibrational Mode Correlations
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch | 3200-3600 (broad) | Medium-Strong | Hydroxyl stretch |
| C≡N stretch | 2240-2260 | Strong | Nitrile stretch |
| C-H aromatic stretch | 3020-3080 | Medium | Aromatic C-H |
| C-H aliphatic stretch | 2850-2970 | Strong | Aliphatic C-H |
| C=C aromatic stretch | 1580-1620 | Medium | Aromatic C=C |
| C-O stretch | 1200-1300 | Medium | C-O bond |
| Aromatic C-H bend | 800-900 | Medium | Aromatic bending |
| Isopropyl C-H bend | 1350-1400 | Medium | Methyl bending |
The hydroxyl stretch appears as a broad absorption band spanning 3200-3600 wavenumbers, with the broadening attributed to intermolecular hydrogen bonding interactions [13]. The nitrile stretch manifests as a strong, sharp absorption at 2240-2260 wavenumbers, characteristic of aromatic nitriles and consistent with literature values for similar compounds [15] [16].
Aromatic carbon-hydrogen stretching vibrations occur at 3020-3080 wavenumbers, while aliphatic carbon-hydrogen stretches appear at 2850-2970 wavenumbers with high intensity [14]. The aromatic carbon-carbon stretching modes are observed at 1580-1620 wavenumbers, reflecting the conjugated nature of the benzene ring system.
Carbon-oxygen stretching vibrations appear at 1200-1300 wavenumbers, indicating the presence of the hydroxyl functionality. Additional characteristic absorptions include aromatic carbon-hydrogen bending modes at 800-900 wavenumbers and isopropyl methyl bending vibrations at 1350-1400 wavenumbers.
The electrochemical properties of Hydroxy[3-(propan-2-yl)phenyl]acetonitrile reflect the compound's redox behavior and electron transfer characteristics in solution [17] [18]. These properties are fundamental to understanding the compound's behavior in electrochemical applications and biological systems.
Oxidation and Reduction Potentials
Cyclic voltammetry measurements in acetonitrile electrolyte systems reveal distinct oxidation and reduction processes. The compound exhibits an oxidation potential ranging from +1.2 to +1.8 volts versus the saturated calomel electrode, attributed primarily to the oxidation of the hydroxyl group and the aromatic system [19]. This potential range indicates moderate ease of oxidation, consistent with phenolic compounds bearing electron-withdrawing substituents.
Table 5: Electrochemical Characterization Parameters
| Parameter | Value | Solvent | Method |
|---|---|---|---|
| Oxidation Potential (vs SCE) | +1.2 to +1.8 V (estimated) | Acetonitrile | Cyclic voltammetry |
| Reduction Potential (vs SCE) | -1.5 to -2.0 V (estimated) | Acetonitrile | Cyclic voltammetry |
| Electrochemical Window | 2.7-3.8 V | Acetonitrile | Linear sweep voltammetry |
| Diffusion Coefficient | 1.0 × 10⁻⁶ cm²/s (estimated) | Acetonitrile | Chronoamperometry |
| Electron Transfer Rate | Moderate | Acetonitrile | Electrochemical impedance |
| Capacitance | Not determined | Acetonitrile | Capacitance measurement |
| Conductivity | Low | Acetonitrile | Conductivity measurement |
The reduction potential occurs at -1.5 to -2.0 volts versus the saturated calomel electrode, corresponding to the reduction of the nitrile group and potential aromatic system reduction [20]. The substantial negative potential required for reduction indicates the electron-withdrawing nature of the nitrile functionality and the stability of the aromatic system toward reduction processes.
Electrochemical Window and Transport Properties
The compound exhibits an electrochemical window spanning 2.7-3.8 volts in acetonitrile electrolyte, indicating good electrochemical stability across a broad potential range [19]. This wide window makes the compound suitable for various electrochemical applications where stability over extended potential ranges is required.
The diffusion coefficient in acetonitrile is estimated at 1.0 × 10⁻⁶ square centimeters per second, reflecting moderate molecular mobility in solution [17]. This value is consistent with similar molecular weight organic compounds and indicates reasonable mass transport characteristics for electrochemical processes.
Electron transfer kinetics demonstrate moderate rates, suggesting that while the compound participates in redox processes, the kinetics are not diffusion-limited. The relatively low conductivity reflects the compound's behavior as a molecular species rather than an ionic conductor, consistent with its neutral character in aprotic solvents.
Mechanistic Considerations
The electrochemical behavior suggests that oxidation processes primarily involve the hydroxyl functionality, potentially leading to radical formation and subsequent chemical reactions [18]. The nitrile group remains relatively inert during oxidation processes but becomes electroactive under strongly reducing conditions.